

4-Bromo-2-fluoroaniline hydrochloride chemical properties

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Compound of Interest

Compound Name: 4-Bromo-2-fluoroaniline hydrochloride

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An In-Depth Technical Guide to **4-Bromo-2-fluoroaniline Hydrochloride**: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of **4-Bromo-2-fluoroaniline hydrochloride** (CAS No. 1174029-29-8), a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the compound's chemical and physical properties, spectral characteristics, synthesis, reactivity, and critical applications, with a focus on its role in the synthesis of targeted cancer therapeutics.

Introduction and Core Identification

4-Bromo-2-fluoroaniline hydrochloride is the salt form of the versatile synthetic intermediate, 4-bromo-2-fluoroaniline. The presence of three distinct functional groups on the benzene ring—an amine, a bromine atom, and a fluorine atom—provides a unique electronic and steric profile that is highly valuable in the construction of complex pharmaceutical agents. The hydrochloride salt form is often preferred in laboratory and process chemistry due to its enhanced stability, improved handling characteristics as a solid, and potentially greater solubility in certain solvent systems compared to the free aniline base.

Its primary utility is demonstrated as a crucial precursor in the synthesis of Vandetanib, a tyrosine kinase inhibitor approved for the treatment of certain types of thyroid cancer.^[1] This application underscores the compound's significance in modern medicinal chemistry.

Caption: Chemical structure of **4-Bromo-2-fluoroaniline hydrochloride**.

Physicochemical Properties

A clear distinction must be made between the free aniline base and its hydrochloride salt. The majority of available experimental data pertains to the free base, 4-bromo-2-fluoroaniline (CAS 367-24-8). The properties of the hydrochloride salt are inferred from this data and general chemical principles.

Property	4-Bromo-2-fluoroaniline (Free Base)	4-Bromo-2-fluoroaniline hydrochloride
CAS Number	367-24-8	1174029-29-8 [1]
Molecular Formula	C_6H_5BrFN	$C_6H_6BrClFN$ [1]
Molecular Weight	190.01 g/mol	226.47 g/mol [1]
IUPAC Name	4-bromo-2-fluoroaniline [2]	4-bromo-2-fluoroaniline;hydrochloride [1]
Appearance	White to light brown crystalline solid [3] [4]	Expected to be a crystalline solid
Melting Point	40-42 °C	Data not available; expected to be significantly higher than the free base.
Boiling Point	122 °C at 25 mmHg [5]	Decomposes upon strong heating.
Solubility	Limited solubility in water. [6] Soluble in organic solvents.	Expected to have higher solubility in water and polar protic solvents.
pKa (of conjugate acid)	Estimated ~2-3. The pKa of 4-fluoroaniline is 4.65. [7] The additional electron-withdrawing bromo group is expected to further lower the basicity of the amine.	Not applicable.

Spectral Data and Analysis

Spectral analysis is crucial for identity confirmation and quality control. While specific spectra for the hydrochloride salt are not widely published, its characteristics can be reliably predicted based on the well-documented spectra of the free aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Free Aniline, CDCl₃):

- $\delta \sim 7.16$ ppm (dd, J=10.4, 2.0 Hz, 1H): This signal corresponds to the proton at C5, ortho to the bromine. It appears as a doublet of doublets due to coupling with the adjacent proton at C6 (ortho coupling, ~8-10 Hz) and the fluorine atom (meta coupling, ~2 Hz).
- $\delta \sim 7.06$ ppm (m, 1H): This multiplet is assigned to the proton at C3, ortho to the fluorine and the amine. It is coupled to the adjacent proton at C6 and the fluorine atom.
- $\delta \sim 6.66$ ppm (t, J=9.6 Hz, 1H): This signal corresponds to the proton at C6, ortho to the amine. It appears as a triplet due to coupling with the adjacent proton at C5 and the fluorine atom.
- $\delta \sim 3.69$ ppm (br s, 2H): This broad singlet is characteristic of the amine (-NH₂) protons.[\[8\]](#)

¹³C NMR (Free Aniline, CDCl₃):

- $\delta \sim 151.4$ ppm (d, ¹JCF ≈ 240 Hz): Carbon C2, directly attached to fluorine, showing a large one-bond coupling constant.
- $\delta \sim 133.8$ ppm: Carbon C1, attached to the amino group.
- $\delta \sim 127.4$ ppm, ~ 118.7 ppm, ~ 117.8 ppm: Aromatic carbons C3, C5, and C6.
- $\delta \sim 108.9$ ppm: Carbon C4, attached to the bromine.[\[8\]](#)

Predicted Spectral Changes for the Hydrochloride Salt: Upon protonation to form the -NH₃⁺ group, significant changes are expected:

- ^1H NMR: The aromatic protons, particularly those ortho and para to the newly formed anilinium group (C6 and C3 protons), will experience deshielding and shift downfield due to the strong electron-withdrawing inductive effect of the $-\text{NH}_3^+$ group. The amine signal will appear as a broad singlet further downfield and will integrate to 3H.
- ^{13}C NMR: All carbons in the aromatic ring will shift downfield, with the most pronounced shifts for the carbons ortho and para to the ammonium group.

Infrared (IR) Spectroscopy

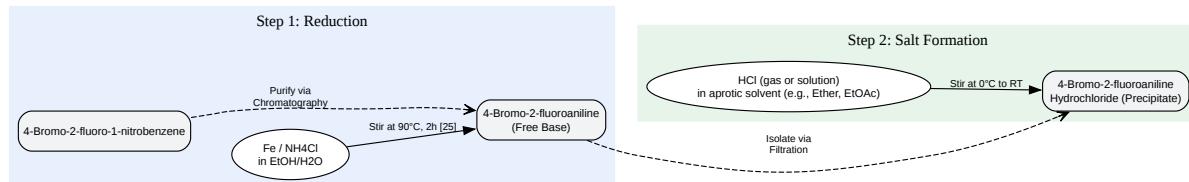
- Free Aniline: The spectrum will be dominated by N-H stretching bands (a doublet around $3300\text{-}3500\text{ cm}^{-1}$ for the primary amine), C-N stretching (around $1250\text{-}1350\text{ cm}^{-1}$), aromatic C-H stretching ($>3000\text{ cm}^{-1}$), C=C ring stretching ($1450\text{-}1600\text{ cm}^{-1}$), and strong C-F ($1200\text{-}1300\text{ cm}^{-1}$) and C-Br ($500\text{-}600\text{ cm}^{-1}$) stretching vibrations.[9][10]
- Hydrochloride Salt: The most notable change will be the appearance of broad, strong absorption bands in the $2500\text{-}3000\text{ cm}^{-1}$ region, characteristic of the $\text{N}^+\text{-H}$ stretching vibrations of an ammonium salt. The distinct primary amine doublet will disappear.

Mass Spectrometry (MS)

- Free Aniline (Electron Ionization): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (^{79}Br and ^{81}Br in $\sim 1:1$ ratio). The molecular ions will be observed at m/z 189 and 191.[8]
- Hydrochloride Salt: Typically analyzed by electrospray ionization (ESI), which would show the cation $[\text{C}_6\text{H}_5\text{BrFN} + \text{H}]^+$ at m/z 190 and 192.

Synthesis and Purification

4-Bromo-2-fluoroaniline hydrochloride is typically prepared in a two-step sequence starting from a commercially available precursor.

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Caption: General synthesis workflow for **4-Bromo-2-fluoroaniline hydrochloride**.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 4-Bromo-2-fluoroaniline (Free Base)[7]

- To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (NH₄Cl, 24.3 g, 455 mmol).
- Heat the reaction mixture to 90 °C and stir vigorously for 2 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®.
- Wash the filter cake thoroughly with ethanol (e.g., 300 mL).
- Combine the filtrates and concentrate under reduced pressure to remove the solvent.
- The resulting residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether (e.g., 10:1 to 5:1), to afford pure 4-bromo-2-fluoroaniline.

Part 2: Preparation of 4-Bromo-2-fluoroaniline Hydrochloride

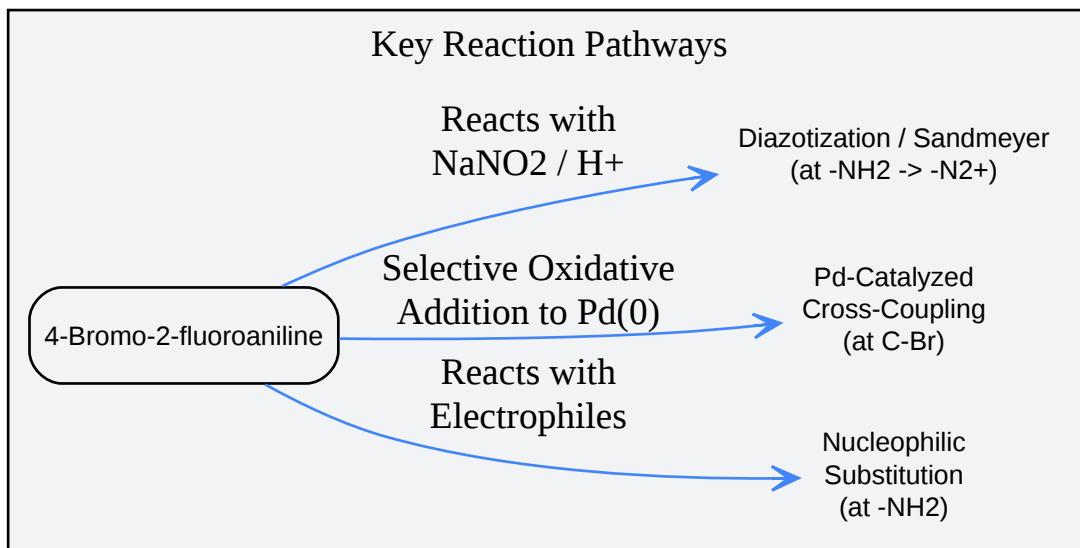
- Dissolve the purified 4-bromo-2-fluoroaniline in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
- Cool the solution in an ice bath (0 °C).
- Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a concentrated solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
- Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of the hydrochloride salt will form.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
- Dry the product under vacuum to yield **4-bromo-2-fluoroaniline hydrochloride**.

Chemical Reactivity and Mechanistic Insights

The reactivity of the 4-bromo-2-fluoroaniline scaffold is governed by the interplay of its substituents.

- The Amino Group (-NH₂): As a potent activating group, it directs electrophilic aromatic substitution to the positions ortho and para to itself (C3 and C5). However, under the strongly acidic conditions required for nitration or other electrophilic substitutions, the amine is protonated to the deactivating -NH₃⁺ group, which complicates reactivity. The amine's primary role in synthesis is as a nucleophile or as a precursor to a diazonium salt for Sandmeyer-type reactions.
- The Halogen Substituents (-F, -Br): Both are electron-withdrawing via induction but weakly electron-donating via resonance. Their primary influence is on the reactivity of the C-X bond. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This selective reactivity is a cornerstone of its utility, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C4 position.

- The Anilinium Form ($-\text{NH}_3^+$): In the hydrochloride salt, the potent electron-withdrawing nature of the ammonium group deactivates the entire ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$), although the C-F bond is generally more susceptible to $\text{S}_{\text{n}}\text{Ar}$ than the C-Br bond under typical conditions.



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Caption: Key reaction pathways for 4-bromo-2-fluoroaniline.

Applications in Drug Development: The Synthesis of Vandetanib

The most prominent application of 4-bromo-2-fluoroaniline is as a key starting material for the synthesis of Vandetanib (Caprelsa™), an oral kinase inhibitor that targets VEGFR, EGFR, and RET-tyrosine kinases.

The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of 4-bromo-2-fluoroaniline displaces a chlorine atom on a quinazoline core.^[1]

Reaction Scheme: The final step in many reported syntheses of Vandetanib involves the coupling of 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline with 4-bromo-2-fluoroaniline.

This reaction is typically carried out at elevated temperatures, sometimes under acidic catalysis, to facilitate the nucleophilic attack of the aniline on the electron-deficient C4 position of the quinazoline ring. The specific 4-bromo-2-fluoro substitution pattern on the aniline moiety is critical for the drug's binding affinity and inhibitory profile against its target kinases.[\[1\]](#)

Safety, Handling, and Storage

The following safety information is primarily for the free aniline (CAS 367-24-8), as a specific MSDS for the hydrochloride salt is not widely available. The hydrochloride should be handled with similar precautions.

- Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. For handling solids, an N95-type dust mask is recommended.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
- First Aid:
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration.
 - Skin Contact: Immediately wash off with soap and plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the latest Material Safety Data Sheet (MSDS) from the supplier before handling this chemical.

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